molecular formula C15H11ClN2O B8678734 4-Chloro-2-(2-methoxyphenyl)quinazoline

4-Chloro-2-(2-methoxyphenyl)quinazoline

Cat. No.: B8678734
M. Wt: 270.71 g/mol
InChI Key: LOIPKUGWLXCWBV-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyphenyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and a 2-methoxyphenyl group at position 2. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimycobacterial agent. Synthesized via condensation and chlorination reactions, its structural features, including the electron-withdrawing chlorine and the ortho-methoxy substituent, contribute to its reactivity and interaction with biological targets .

Key physicochemical properties include a melting point of 153°C, HPLC purity >99%, and UV λmax at 345.1 nm (log ε = 3.67), indicative of its stability and conjugation characteristics .

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-chloro-2-(2-methoxyphenyl)quinazoline

InChI

InChI=1S/C15H11ClN2O/c1-19-13-9-5-3-7-11(13)15-17-12-8-4-2-6-10(12)14(16)18-15/h2-9H,1H3

InChI Key

LOIPKUGWLXCWBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Antimycobacterial Activity

  • 4b outperforms 4c and 4d against M. abscessus, emphasizing the importance of substituent position: ortho > meta > para .
  • The 4-chloroquinazoline scaffold (e.g., 4a–4d ) generally exhibits higher activity than quinazolin-4(3H)-ones (e.g., 3e ) due to improved solubility and target affinity .

Antifungal Activity

Structure-Activity Relationships (SAR)

Substituent Position :

  • Ortho-substituted derivatives (4b ) exhibit higher antimycobacterial activity than para-substituted analogs (4d ) due to enhanced steric complementarity with bacterial enzymes .
  • Meta-substituted derivatives (4c ) prioritize PET inhibition over antimicrobial effects, reflecting divergent target requirements .

Electron Effects :

  • The 4-chloro group increases electron density at the quinazoline core, enhancing interactions with mycobacterial enzymes .
  • Methoxy groups improve lipophilicity, but excessive bulk (e.g., 2,4-dimethoxy in 3e ) reduces solubility, limiting bioavailability .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(2-methoxyphenyl)quinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of 2-aminobenzophenone analogs with aldehydes. Key steps include:

  • Intermediate Preparation : Reacting 2-amino-benzonitrile with a methoxyphenyl carbonyl chloride (e.g., 2-methoxybenzoyl chloride) to form the quinazoline core .
  • Chlorination : Introducing chlorine at the 4-position using POCl₃ or PCl₅ under reflux .
  • Optimization : Yield varies with solvent (e.g., ethanol vs. dioxane), catalyst (e.g., K₂CO₃), and temperature (60–120°C). For example:
SolventCatalystTemp (°C)Yield (%)
EthanolK₂CO₃8058
DioxaneTBHP10072
THFNone6035

Data adapted from analogous quinazoline syntheses .

Q. How is the compound characterized structurally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.8–8.5 ppm), and chlorine-substituted carbons (δ ~140 ppm) .
    • MS : Molecular ion [M+H]⁺ at m/z 271.1 (calculated for C₁₅H₁₂ClN₂O⁺) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, the dihedral angle between the quinazoline core and methoxyphenyl group is ~85°, influencing π-π stacking .

Advanced Research Questions

Q. How do substituent positions on the quinazoline core affect biological activity?

Methodological Answer:

  • SAR Studies :
    • 4-Chloro Group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines in kinase inhibitor design) .
    • 2-Methoxyphenyl Group : The methoxy (-OCH₃) improves solubility and modulates steric hindrance for target binding. Analogous compounds show anticoccidial activity when methoxy groups align with hydrophobic pockets in enzymes .
    • Hybridization : Covalent linkage to pyridine or thiazole rings (via molecular hybridization) broadens activity spectra, as seen in β-glucocerebrosidase activators .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Requires slow evaporation from ethyl acetate or DCM/hexane mixtures. Poor solubility in polar solvents often leads to twinning .
  • Hydrogen Bonding : Graph-set analysis (e.g., using Etter’s rules) reveals N–H···N and C–H···π interactions stabilizing the lattice. Disordered methoxy groups may complicate refinement .
  • Software Limitations : SHELXL refines anisotropic displacement parameters effectively, but low-resolution data (<1.0 Å) may necessitate restraints on thermal motion .

Q. How can computational methods predict its pharmacological potential?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The methoxyphenyl group’s orientation in hydrophobic pockets correlates with IC₅₀ values .
  • QSAR Models : Hammett constants (σ) for substituents predict electronic effects on bioactivity. For example, electron-withdrawing groups (Cl) at position 4 enhance kinase inhibition .

Data Contradictions & Validation

  • Synthetic Yields : Discrepancies in reported yields (35–76%) highlight the need to control moisture (anhydrous conditions improve chlorination efficiency) .
  • Biological Targets : While some studies emphasize kinase inhibition, others report anticoccidial or β-glucocerebrosidase activation. Cross-validate via in vitro assays (e.g., FRET-based kinase screens) .

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